1-Benzyl-2-methylsulfonylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

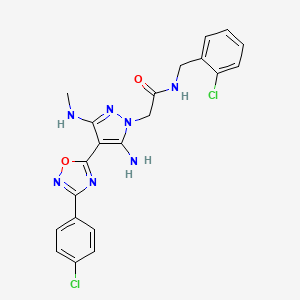

1-Benzyl-2-methylsulfonylbenzimidazole is a chemical compound with the molecular formula C15H14N2O2S . It has been studied for its biological activities .

Synthesis Analysis

Derivatives of 1-benzyl-2-methylbenzimidazoles (BMBIs), including 1-Benzyl-2-methylsulfonylbenzimidazole, were synthesized to evaluate their biological activities against Bombyx mori, a lepidopteran model insect . The synthesis process involved a simple nucleophilic substitution reaction and condensation method .Molecular Structure Analysis

The structure of 1-Benzyl-2-methylsulfonylbenzimidazole is characterized by a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The activity of the compound varied with the position of the substitutions on the 1-benzyl moiety .Chemical Reactions Analysis

The biological activities of 1-Benzyl-2-methylsulfonylbenzimidazole derivatives were found to be dependent on the position of the substitutions on the 1-benzyl moiety .Applications De Recherche Scientifique

Anticancer Properties

Benzimidazole derivatives have shown promise as potential anticancer agents. Their ability to inhibit enzymes involved in cancer progression makes them valuable candidates for drug development. Research suggests that 1-benzyl-2-methylsulfonylbenzimidazole may exhibit antiproliferative effects against cancer cells, although further studies are needed to elucidate its precise mechanism of action and efficacy .

Antimicrobial Activity

The synthesized benzimidazole compounds, including 1-benzyl-2-methylsulfonylbenzimidazole , have been evaluated for their antimicrobial activity. These molecules demonstrate good potential against both Gram-negative and Gram-positive bacteria, as well as fungal species .

Antiparasitic Applications

Benzimidazoles have been widely used as anthelmintic agents to treat parasitic infections1-benzyl-2-methylsulfonylbenzimidazole may also exhibit antiparasitic properties, although specific studies on its efficacy against particular parasites are necessary .

Cardiovascular Disease Research

Researchers have explored benzimidazole derivatives for their cardiovascular effects. These compounds may modulate certain pathways related to heart health, making them relevant in cardiovascular disease research. While more investigations are needed, 1-benzyl-2-methylsulfonylbenzimidazole could contribute to this field .

Neurological Studies

Benzimidazoles have been investigated for their potential neuroprotective properties. They may influence neurotransmitter systems and neuronal function1-benzyl-2-methylsulfonylbenzimidazole might play a role in neurology research, although further experiments are warranted .

Ophthalmology Applications

The eye is another area where benzimidazole derivatives have been explored. These compounds could impact ocular health and vision-related processes. While specific studies on 1-benzyl-2-methylsulfonylbenzimidazole in ophthalmology are limited, its structural features make it an interesting candidate for further investigation .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

It is known that benzimidazoles can interfere with various biochemical processes, including dna synthesis and protein production .

Result of Action

In the case of 1-Benzyl-2-methylsulfonylbenzimidazole, it has been observed to exhibit two different biological activities: inhibition of development and acute lethality in Bombyx mori, a lepidopteran model insect . The activity varied with the position of the substitutions on the 1-benzyl moiety; BMBIs with substitutions on the 2 and/or 4 positions had comparatively high activity in comparison with those with substitutions on the 3-position .

Action Environment

The activity of 1-Benzyl-2-methylsulfonylbenzimidazole was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality . This suggests that environmental factors such as the developmental stage of the organism can influence the compound’s action, efficacy, and stability.

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-2-methylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-20(18,19)15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUWCHNLYNBJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-(methylsulfonyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2365011.png)

![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)

![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2365028.png)

![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2365032.png)